![molecular formula C16H16N4O3 B343765 6-Amino-3-(methoxymethyl)-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343765.png)
6-Amino-3-(methoxymethyl)-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-3-(methoxymethyl)-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of methoxybenzenes and a pyranopyrazole.
Scientific Research Applications
Corrosion Inhibition
- This compound has been investigated as a corrosion inhibitor for mild steel in acidic environments. Its efficiency increases with concentration and decreases with rising temperature. It acts as a mixed-type inhibitor and adheres to the Langmuir adsorption isotherm model, as demonstrated through gravimetric, electrochemical, and DFT studies (Yadav et al., 2016).
Synthetic Organic Chemistry
- The compound is used as a building block in synthetic organic chemistry, especially for creating various biologically significant heterocyclic compounds. Recent advancements in the synthesis of heterocyclic compounds utilizing this compound have been reviewed, highlighting its importance in the field (Patel, 2017).
Antimicrobial Activity
- Novel Schiff bases derived from this compound have shown promising antimicrobial activity. These bases were synthesized using a multi-step reaction and displayed considerable activity against various microbes (Puthran et al., 2019).
Green Synthesis Approaches
- Research has focused on developing eco-friendly and efficient methods for synthesizing derivatives of this compound. These methods include solvent-free conditions and the use of green catalysts, which align with the principles of green chemistry (Zolfigol et al., 2013).
Structural Analysis
- The crystal structure of related compounds has been analyzed using X-ray diffraction, contributing to a better understanding of their physical and chemical properties (Ganapathy et al., 2015).
Catalytic Synthesis
- Its derivatives have been synthesized using various catalytic methods. These methods demonstrate the compound's versatility in chemical synthesis and its potential as an anticancer agent (Nikalje et al., 2016).
properties
Product Name |
6-Amino-3-(methoxymethyl)-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
6-amino-3-(methoxymethyl)-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4O3/c1-21-8-12-14-13(9-3-5-10(22-2)6-4-9)11(7-17)15(18)23-16(14)20-19-12/h3-6,13H,8,18H2,1-2H3,(H,19,20) |
InChI Key |
PRHUPQFGFQHUJY-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC |
Canonical SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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